

# C14-490 Lipid Nanoparticle (LNP) Basics: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | C14-490   |           |
| Cat. No.:            | B15574188 | Get Quote |

#### Introduction

The landscape of nucleic acid therapeutics has been revolutionized by the advent of sophisticated delivery systems, among which lipid nanoparticles (LNPs) have emerged as a clinically validated and versatile platform. A key component in the efficacy of these LNPs is the choice of ionizable cationic lipid, which plays a pivotal role in nucleic acid encapsulation, endosomal escape, and overall delivery efficiency. This technical guide provides a comprehensive overview of **C14-490**, a novel ionizable cationic lipid, and its application in the formulation of LNPs for therapeutic applications, with a particular focus on in utero gene editing.

**C14-490** is an ionizable cationic lipid with a pKa of 5.94, a property that allows for efficient encapsulation of negatively charged nucleic acid cargo in acidic conditions and facilitates its release into the cytoplasm following cellular uptake.[1][2][3] This guide will delve into the formulation, physicochemical properties, and biological applications of **C14-490** LNPs, providing researchers, scientists, and drug development professionals with a detailed understanding of this promising delivery vehicle.

### Physicochemical Properties of C14-490 LNPs

The physicochemical characteristics of LNPs are critical determinants of their stability, biodistribution, and transfection efficiency. Key parameters include particle size, polydispersity index (PDI), and encapsulation efficiency. The following tables summarize the quantitative data for various **C14-490** LNP formulations.



| Formulation          | Cargo    | Mean<br>Diameter<br>(nm) | Polydispers<br>ity Index<br>(PDI) | Encapsulati<br>on<br>Efficiency<br>(%) | Reference |
|----------------------|----------|--------------------------|-----------------------------------|----------------------------------------|-----------|
| Untargeted           | GFP mRNA | ~100                     | ~0.15                             | >95%                                   | [4]       |
| Targeted (anti-CD45) | GFP mRNA | ~120                     | ~0.15                             | >95%                                   | [4]       |

Table 1: Physicochemical Properties of Untargeted and Targeted **C14-490** LNPs for GFP mRNA Delivery.

| Formulation         | Cargo                         | Mean<br>Diameter<br>(nm) | Polydispers<br>ity Index<br>(PDI) | Encapsulati<br>on<br>Efficiency<br>(%) | Reference |
|---------------------|-------------------------------|--------------------------|-----------------------------------|----------------------------------------|-----------|
| A0<br>(unoptimized) | SpCas9<br>mRNA & TTR<br>sgRNA | ~120                     | ~0.2                              | >90%                                   | [4]       |
| B5<br>(optimized)   | SpCas9<br>mRNA & TTR<br>sgRNA | ~110                     | ~0.18                             | >95%                                   | [4]       |

Table 2: Physicochemical Properties of Unoptimized (A0) and Optimized (B5) **C14-490** LNPs for CRISPR/Cas9 Delivery.

# Experimental Protocols LNP Formulation via Microfluidic Mixing

The reproducible and scalable production of LNPs is crucial for both research and clinical applications. Microfluidic mixing is a widely adopted method that allows for precise control over particle formation.

Materials:



- C14-490 ionizable lipid in ethanol
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol
- Cholesterol in ethanol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
   (C14-PEG2000) in ethanol
- For targeted LNPs: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal) in ethanol
- Nucleic acid cargo (e.g., mRNA, sgRNA) in 10 mM citrate buffer (pH 4.0)
- Microfluidic mixing device (e.g., NanoAssemblr)
- Syringe pumps
- Dialysis cassettes (10 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

#### Procedure:

- Prepare the Lipid-Ethanol Phase:
  - Combine the lipid components in an ethanol solution at the desired molar ratios. For the "B5" formulation, the molar ratio of C14-490:DOPE:Cholesterol:C14-PEG2000 is 50:10:38.5:1.5.
  - For targeted LNPs, a portion of the PEG lipid is replaced with DSPE-PEG2000-Mal.
- Prepare the Aqueous Phase:
  - Dissolve the nucleic acid cargo in 10 mM citrate buffer (pH 4.0).
- Microfluidic Mixing:
  - Load the lipid-ethanol phase and the aqueous phase into separate syringes.



- Set the desired flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate on the microfluidic mixing system.
- Initiate the mixing process to allow for the self-assembly of LNPs.
- Purification:
  - Collect the resulting LNP suspension.
  - Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a 10 kDa
     MWCO dialysis cassette to remove ethanol and unencapsulated nucleic acids.
- Sterilization and Storage:
  - Sterilize the final LNP formulation by passing it through a 0.22 μm filter.
  - Store the LNPs at 4°C.

#### **Characterization of LNPs**

Particle Size and Polydispersity Index (PDI) Measurement:

- Dilute the LNP suspension in PBS.
- Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

**Encapsulation Efficiency Quantification:** 

- Use a fluorescent dye that specifically binds to the nucleic acid cargo (e.g., RiboGreen for RNA).
- Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).
- Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence Fluorescence of Intact LNPs) / Total Fluorescence] x 100

## **Cellular Uptake and Endosomal Escape**



The biological activity of LNP-delivered nucleic acids is contingent on their efficient cellular uptake and subsequent escape from the endosomal pathway into the cytoplasm.



Click to download full resolution via product page

Caption: Cellular uptake and endosomal escape pathway of C14-490 LNPs.

Upon administration, **C14-490** LNPs are internalized by cells, primarily through receptor-mediated endocytosis. As the endosome matures, its internal pH decreases. The ionizable **C14-490** lipid, with its pKa of 5.94, becomes protonated in the acidic environment of the late endosome. This protonation is thought to induce a conformational change in the lipid, leading to the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm. Once in the cytoplasm, the mRNA can be translated into protein, or in the case of CRISPR/Cas9 components, can mediate gene editing.

## In Vivo Applications: In Utero Gene Editing



### Foundational & Exploratory

Check Availability & Pricing

A significant application of **C14-490** LNPs is in the field of in utero gene therapy, particularly for the treatment of genetic disorders of the hematopoietic system. By targeting hematopoietic stem cells (HSCs) in the fetal liver, this approach aims to correct genetic defects before birth.





Click to download full resolution via product page

Caption: Workflow for in utero gene editing using targeted **C14-490** LNPs.



For targeting HSCs, **C14-490** LNPs can be surface-functionalized with antibodies or antibody fragments that recognize specific cell surface markers, such as CD45.[4] These "Systematically optimized Targeted Editing Machinery" (STEM) LNPs, when administered intravenously to a fetus, can home to the fetal liver, a primary site of hematopoiesis during development.[4] The targeted LNPs are then taken up by HSCs, leading to the delivery of the gene-editing machinery and correction of the genetic defect.

## **Safety and Toxicity**

Preclinical studies are essential to evaluate the safety profile of any new drug delivery system. While comprehensive toxicity data for **C14-490** LNPs is still emerging, initial in vivo studies in mice have suggested a favorable safety profile. Following in utero administration of **C14-490** LNPs, no significant increases in maternal or fetal inflammatory cytokines were observed.[4] Furthermore, analysis of liver enzymes in fetal liver tissue did not indicate significant hepatotoxicity.[4] However, further long-term and more detailed toxicological studies are warranted to fully establish the safety of **C14-490** LNPs for clinical translation.

#### **Clinical Status**

As of the current date, there is no publicly available information regarding clinical trials specifically involving the **C14-490** lipid nanoparticle. The technology is currently in the preclinical stage of development.

#### Conclusion

The **C14-490** ionizable lipid represents a promising component for the formulation of lipid nanoparticles for nucleic acid delivery. Its favorable physicochemical properties, coupled with its demonstrated efficacy in preclinical models of in utero gene editing, highlight its potential for the treatment of genetic diseases. This technical guide has provided a foundational overview of **C14-490** LNPs, from their formulation and characterization to their biological mechanism of action and therapeutic applications. As research in this area continues, further optimization of **C14-490**-based formulations and more extensive safety evaluations will be crucial for its successful translation to the clinic.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- To cite this document: BenchChem. [C14-490 Lipid Nanoparticle (LNP) Basics: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574188#c14-490-lipid-nanoparticle-Inp-basics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com